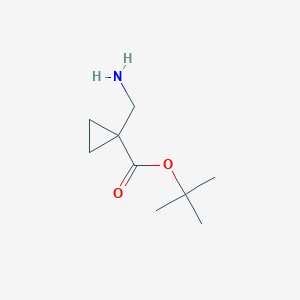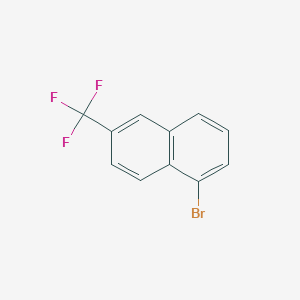
1-Bromo-6-(trifluoromethyl)naphthalene
Vue d'ensemble
Description
1-Bromo-6-(trifluoromethyl)naphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.0676 .
Synthesis Analysis
The synthesis of 1-Bromo-6-(trifluoromethyl)naphthalene can be achieved through a catalytic process for trifluoromethylation of bromoaromatic compounds . The general procedure involves the use of 1-Bromonaphthalene, cyclohexyl BrettPhos, (cinnamylPdCl)2, (CH3)3SiCF3, and CsF .Molecular Structure Analysis
The molecular structure of 1-Bromo-6-(trifluoromethyl)naphthalene consists of a naphthalene core substituted with a bromo group at the 1-position and a trifluoromethyl group at the 6-position .Physical And Chemical Properties Analysis
1-Bromo-6-(trifluoromethyl)naphthalene has a molecular weight of 275.0676 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not specified in the retrieved data.Applications De Recherche Scientifique
Pharmaceutical Synthesis
1-Bromo-6-(trifluoromethyl)naphthalene: is a valuable intermediate in pharmaceutical synthesis. Its incorporation into drug molecules can significantly alter their pharmacokinetic properties, such as increased lipophilicity or metabolic stability. The trifluoromethyl group, in particular, is known for its bioisosteric characteristics, which can improve the biological activity and selectivity of pharmaceuticals .
Pesticide Development
In the field of agrochemicals, this compound serves as a precursor for the synthesis of pesticides. The bromine atom in 1-Bromo-6-(trifluoromethyl)naphthalene can undergo further reactions to form compounds that are effective in pest management strategies, contributing to the development of new classes of pesticides .
Organic Synthesis
This compound is utilized in organic synthesis, especially in reactions involving palladium-catalyzed cross-coupling. The bromine atom acts as a good leaving group, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is crucial for constructing complex organic molecules with high precision .
Material Science
1-Bromo-6-(trifluoromethyl)naphthalene: finds applications in material science, particularly in the synthesis of novel polymers and materials with unique properties such as enhanced thermal stability or specific optical characteristics. It can be used to introduce fluorinated aromatic units into polymers, which can result in materials with lower surface energies and increased resistance to solvents and chemicals .
Analytical Methods
In analytical chemistry, 1-Bromo-6-(trifluoromethyl)naphthalene can be used as a standard or reference compound in various spectroscopic techniques, including NMR. Its distinct chemical shifts and coupling patterns can aid in the identification and characterization of similar compounds .
Environmental Science
The environmental impact of fluorinated compounds, including 1-Bromo-6-(trifluoromethyl)naphthalene , is an area of active research. Studies may focus on the persistence, bioaccumulation, and potential toxicological effects of these compounds in the environment, contributing to the understanding of their environmental fate .
Biochemistry Research
In biochemistry, the compound’s role is explored in the study of enzyme-substrate interactions, especially where halogen bonds might play a role. The trifluoromethyl group’s electron-withdrawing nature can influence the reactivity of adjacent functional groups, which is of interest in enzymatic reaction mechanisms .
Safety and Hazards
While specific safety and hazard data for 1-Bromo-6-(trifluoromethyl)naphthalene is not available, general safety measures for handling bromoaromatic compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
1-bromo-6-(trifluoromethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3/c12-10-3-1-2-7-6-8(11(13,14)15)4-5-9(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASWADBSZGOQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695810 | |
| Record name | 1-Bromo-6-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117539-60-3 | |
| Record name | 1-Bromo-6-(trifluoromethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117539-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-6-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



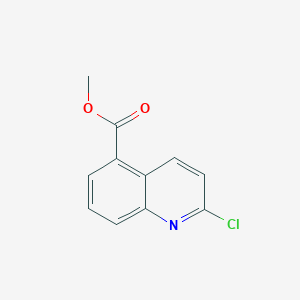
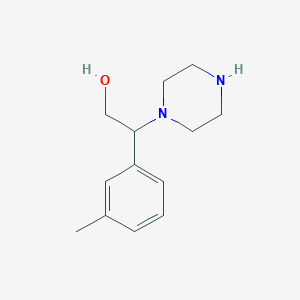

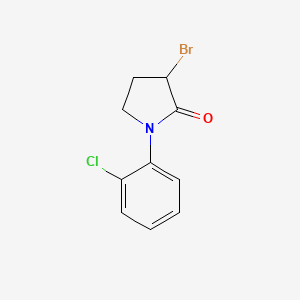


![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)
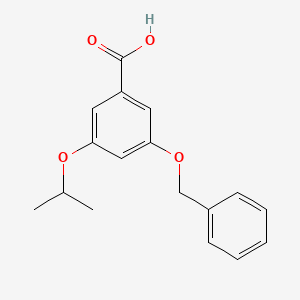
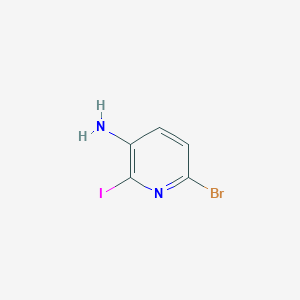
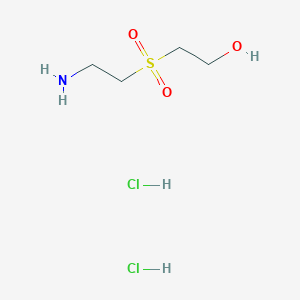
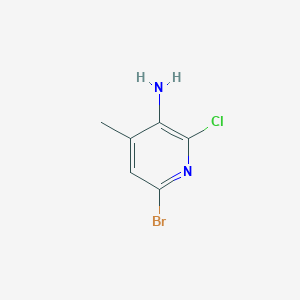
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)
